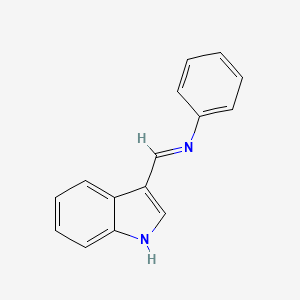

3-(N-Phenylformimidoyl)indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(N-Phenylformimidoyl)indole is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

3-(N-Phenylformimidoyl)indole and its derivatives have garnered attention for their anticancer activities. The indole scaffold is a well-known structure in drug discovery, particularly for targeting various cancer types.

- Mechanism of Action : Indole derivatives often act by modulating key pathways involved in cancer cell proliferation and survival. For instance, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism has been highlighted in studies involving various indole derivatives that demonstrate significant antiproliferative activity against multiple cancer cell lines .

- Case Study : A study reported that a related indole derivative exhibited IC50 values below 0.1 μM across 17 different cancer lines. The compound effectively inhibited tubulin polymerization, showcasing its potential as a lead compound for developing new anticancer agents targeting microtubules .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated, revealing its potential to modulate inflammatory responses.

- Mechanism : The compound appears to suppress the expression of pro-inflammatory mediators such as E-selectin and reduce the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). These actions contribute to decreased leukocyte adhesion and migration at sites of inflammation .

- Case Study : In vivo studies demonstrated that administration of indole derivatives led to significant reductions in inflammatory markers in models of ischemia-reperfusion injury, indicating their potential utility in treating inflammatory diseases .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties against various pathogens.

- Mechanism : The compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans. The antimicrobial action is believed to be linked to its ability to disrupt microbial membranes .

- Case Study : A study identified minimum inhibitory concentrations (MICs) for this compound against resistant strains of bacteria, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .

Synthesis and Derivative Development

The synthesis of this compound has been achieved through various chemical methodologies, contributing to the exploration of its derivatives with enhanced biological activities.

Propiedades

Número CAS |

22394-31-6 |

|---|---|

Fórmula molecular |

C15H12N2 |

Peso molecular |

220.27 g/mol |

Nombre IUPAC |

1-(1H-indol-3-yl)-N-phenylmethanimine |

InChI |

InChI=1S/C15H12N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h1-11,17H |

Clave InChI |

UWQHHVYCAQFAII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |

SMILES canónico |

C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.